molecular formula C35H46ClN5O9S B8068701 Asunaprevir (BMS-650032)

Asunaprevir (BMS-650032)

Katalognummer B8068701
Molekulargewicht: 748.3 g/mol
InChI-Schlüssel: XRWSZZJLZRKHHD-XVALYAAGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Asunaprevir (BMS-650032) is a useful research compound. Its molecular formula is C35H46ClN5O9S and its molecular weight is 748.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Asunaprevir (BMS-650032) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Asunaprevir (BMS-650032) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Treatment of Hepatitis C Virus Infection : Asunaprevir, a tripeptidic acylsulfonamide inhibitor of the NS3/4A enzyme, is in phase III clinical trials for treating hepatitis C virus infection. It was discovered through the employment of an isolated rabbit heart model to screen for cardiovascular liabilities, leading to the development of a compound with a significant impact on the cardiovascular profile (Scola et al., 2014).

  • Resistance Analysis in HCV Therapy : Research has shown that Asunaprevir demonstrates efficacy in direct-acting antiviral dual-combination regimens, particularly with the NS5A replication complex inhibitor daclatasvir in patients chronically infected with HCV genotype 1b. The in vitro analysis of asunaprevir-associated resistance reveals its effectiveness against genotypes 1a and 1b (Mcphee et al., 2012).

  • Preclinical Profile and Characterization : Asunaprevir has shown to competitively bind to the NS3/4A protease complex, demonstrating selectivity and efficacy in inhibiting replication of HCV replicons representing multiple genotypes. Its hepatotropic disposition and exposure properties indicate promising utility in combination therapies for HCV-infected patients (Mcphee et al., 2012).

  • Pharmacokinetics and Metabolism : Extensive studies have been conducted to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Asunaprevir. It has a moderate to high clearance in preclinical species and is primarily metabolized via CYP3A4, with biliary elimination also contributing to overall clearance (Mosure et al., 2015).

  • LC-MS/MS Method for Quantifying Asunaprevir : A highly sensitive and selective LC-MS/MS method was developed to quantify Asunaprevir in human plasma to support pharmacokinetic analyses in clinical studies. This method provided a 20-fold sensitivity improvement over previously reported assays (Kandoussi et al., 2016).

  • Pharmacokinetics in Human Studies : Asunaprevir's pharmacokinetics were evaluated in various clinical studies, revealing complexities such as high oral clearance, steady-state achievement by Day 7, and the influence of factors like food on its pharmacokinetics (Eley et al., 2013).

  • Drug-Drug Interactions and Hepatic Distribution : Asunaprevir shows considerable hepatic compartmentalization, with clinical data indicating its interaction with human Organic Anion Transporting Polypeptides (OATP). This suggests its sensitivity as a substrate for, and weak inhibitor of, these transporters (Eley et al., 2015).

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19?,21-,25+,27-,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSZZJLZRKHHD-XVALYAAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Asunaprevir (BMS-650032)
Reactant of Route 2
Reactant of Route 2
Asunaprevir (BMS-650032)
Reactant of Route 3
Reactant of Route 3
Asunaprevir (BMS-650032)
Reactant of Route 4
Reactant of Route 4
Asunaprevir (BMS-650032)
Reactant of Route 5
Reactant of Route 5
Asunaprevir (BMS-650032)
Reactant of Route 6
Reactant of Route 6
Asunaprevir (BMS-650032)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.